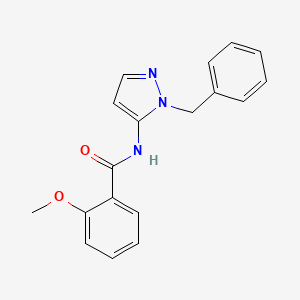

N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-23-16-10-6-5-9-15(16)18(22)20-17-11-12-19-21(17)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVRBNBJKOJRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Benzyl 1h Pyrazol 5 Yl 2 Methoxybenzamide

Development and Optimization of Synthetic Pathways to N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide

The construction of the this compound molecule is centered around the strategic formation of an amide bond between a pyrazole-containing amine and a benzoic acid derivative. The development of an efficient synthetic pathway relies heavily on the effective preparation of the key precursors and the optimization of the subsequent coupling reaction.

Exploration of Precursor Synthesis and Amidation Strategies

Precursor Synthesis: 1-benzyl-1H-pyrazol-5-amine

The formation of the 1-benzyl-5-aminopyrazole core can be achieved through several routes, typically involving a cyclocondensation reaction. A common method for pyrazole (B372694) synthesis is the reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of a 5-aminopyrazole, a β-ketonitrile is an ideal starting material.

A plausible and efficient route involves the condensation of benzylhydrazine (B1204620) with a β-ketonitrile, such as 2-cyanoacetaldehyde or its protected form. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of benzylhydrazine directly installs the required N-1 benzyl (B1604629) substituent. 5-aminopyrazoles are extensively used as versatile synthons for building a variety of heterocyclic systems.

Amidation Strategies

With both precursors in hand, the final step is the formation of the amide bond. Several standard and advanced amidation strategies can be employed:

Acyl Chloride Method: 2-methoxybenzoic acid can be converted to the more reactive 2-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 1-benzyl-1H-pyrazol-5-amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. This is a robust and widely used method for benzamide (B126) synthesis.

Peptide Coupling Reagents: Modern coupling agents offer a milder and often more efficient alternative to the acyl chloride method, minimizing side reactions and operating under ambient conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxybenzotriazole (HOBt), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can directly couple 2-methoxybenzoic acid with the aminopyrazole precursor.

These strategies provide a reliable toolkit for the final amidation step, with the choice often depending on substrate compatibility, desired scale, and atom economy considerations.

Catalytic Approaches and Reaction Condition Optimization for this compound Formation

Optimizing the reaction conditions for the amide bond formation is crucial for maximizing yield, minimizing impurities, and ensuring process scalability. Key parameters for optimization include the choice of solvent, base, catalyst (if applicable), temperature, and reaction time.

For amide coupling reactions, a systematic screening of conditions is typically performed. Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly evaluated for their ability to dissolve reactants and facilitate the reaction. The choice of base is also critical; organic bases like triethylamine and diisopropylethylamine (DIPEA) are standard, while inorganic bases may be used in specific contexts.

While direct catalytic amidation of carboxylic acids and amines is challenging, catalytic amounts of certain species can promote the reaction when using coupling agents. More relevant to this synthesis is the optimization of the coupling reaction itself, which can be viewed as a stoichiometrically promoted but kinetically controlled process.

Below is a representative table illustrating a hypothetical optimization study for the amidation reaction using a peptide coupling agent.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDC/HOBt | TEA | DCM | 25 | 75 |

| 2 | EDC/HOBt | DIPEA | DCM | 25 | 81 |

| 3 | EDC/HOBt | DIPEA | DMF | 25 | 85 |

| 4 | HATU | DIPEA | DMF | 25 | 92 |

| 5 | HATU | DIPEA | DMF | 0 to 25 | 94 |

Functionalization and Derivatization Strategies for this compound Analogues

To explore the chemical space around the parent molecule, various functionalization and derivatization strategies can be implemented. These strategies are essential for developing analogues for structure-activity relationship (SAR) studies.

Synthesis of Substituted this compound Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying different parts of the lead molecule to understand how these changes affect its biological activity. For this compound, analogues can be synthesized by introducing substituents on the benzyl ring, the pyrazole core, and the methoxybenzamide moiety.

Benzyl Ring Modification: By starting with appropriately substituted benzylhydrazines (e.g., 4-fluorobenzylhydrazine, 3-chlorobenzylhydrazine), a wide array of analogues with diverse electronic and steric properties on the benzyl ring can be synthesized.

Pyrazole Core Substitution: The pyrazole ring can be substituted at the C3 and C4 positions by selecting different 1,3-dicarbonyl or β-ketonitrile precursors. For instance, using a substituted benzoylacetonitrile (B15868) in the initial cyclization would introduce a substituted aryl group at the C3 position of the pyrazole.

Benzamide Moiety Modification: The 2-methoxybenzamide (B150088) part of the molecule can be readily varied by employing different substituted benzoic acids in the final amidation step. This allows for the exploration of substituents on the benzoyl ring, providing insights into the binding requirements of this portion of the molecule.

The following table outlines the synthesis of potential derivatives for SAR studies.

| Analogue | Modification Site | Required Precursor(s) | Rationale for SAR |

|---|---|---|---|

| N-(1-(4-chlorobenzyl)-1H-pyrazol-5-yl)-2-methoxybenzamide | Benzyl Ring | (4-chlorophenyl)methanehydrazine | Explore effect of electron-withdrawing group |

| N-(1-benzyl-3-phenyl-1H-pyrazol-5-yl)-2-methoxybenzamide | Pyrazole Ring (C3) | 3-oxo-3-phenylpropanenitrile | Investigate steric bulk at C3 position |

| N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide | Benzamide Ring | 2,4-dimethoxybenzoic acid | Probe for additional hydrogen bond acceptors |

| N-(1-benzyl-1H-pyrazol-5-yl)-2-fluorobenzamide | Benzamide Ring | 2-fluorobenzoic acid | Evaluate impact of halogen bonding |

Regioselective Modifications and Chemoenzymatic Approaches to this compound Analogues

Regioselective Modifications

Regioselectivity is a key consideration, particularly during the synthesis of the pyrazole core. When an unsymmetrical precursor reacts with benzylhydrazine, two different regioisomers of the N-benzyl pyrazole can potentially form. The reaction conditions, especially pH, can be tuned to favor the formation of the desired N-1 isomer over the N-2 isomer. Acid-catalyzed conditions often favor one regioisomer, and careful control is necessary to ensure the synthesis of the correct constitutional isomer.

Furthermore, regioselective functionalization of the assembled molecule can be explored. For example, electrophilic aromatic substitution (e.g., halogenation, nitration) on the benzyl or benzamide rings would be directed by the existing substituents. The benzyl group is generally non-directing, while the methoxy (B1213986) and amide groups on the benzamide ring are ortho-, para-directing activators, allowing for predictable late-stage functionalization.

Chemoenzymatic Approaches

Chemoenzymatic synthesis offers environmentally benign and highly selective methods for chemical transformations. For the synthesis of this compound analogues, enzymes could be employed for key steps:

Enzymatic Amidation: Lipases, a class of hydrolases, can catalyze amide bond formation in non-aqueous solvents. A lipase-catalyzed reaction between an ester of 2-methoxybenzoic acid (e.g., methyl 2-methoxybenzoate) and 1-benzyl-1H-pyrazol-5-amine could provide a green alternative to chemical coupling agents. This approach often exhibits high chemoselectivity, avoiding the need for protecting groups on other functionalities.

Regioselective Functionalization: Hydroxylating enzymes, such as cytochrome P450 monooxygenases, could potentially be used for the regioselective hydroxylation of the aromatic rings, providing access to phenolic derivatives that are often difficult to synthesize using traditional chemical methods. These hydroxylated products can then be further modified to generate a wider range of analogues.

While the application of chemoenzymatic methods to this specific class of molecules is not widely reported, the principles offer promising avenues for future synthetic explorations, potentially leading to novel analogues with improved properties.

Computational and Theoretical Investigations of N 1 Benzyl 1h Pyrazol 5 Yl 2 Methoxybenzamide

Quantum Chemical Characterization and Reactivity Prediction for N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of this compound. These computational approaches allow for the prediction of molecular structure, electronic distribution, and reactivity, offering insights that are complementary to experimental data.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of pyrazole-based compounds are often investigated using DFT calculations at levels such as B3LYP/6-31G*. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and charge transfer interactions occurring within the molecule.

For analogous pyrazole (B372694) carboxamide structures, the HOMO is typically delocalized across the pyrazole and phenyl rings, while the LUMO may be localized on specific moieties, indicating the likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map further elucidates reactive sites by visualizing the charge distribution. In a typical MEP map for such a compound, negative potential (red/yellow) is concentrated around electronegative atoms like oxygen and nitrogen, marking them as sites for electrophilic attack, whereas positive potential (blue) is found around hydrogen atoms, indicating sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyrazole Scaffolds

| Compound Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -3.53 | -2.35 | 2.92 | B3LYP/6-31G** |

| 1-benzyl-2-phenyl-1H-benzimidazole (A2) | -3.91 | -2.22 | 3.44 | B3LYP/6-31G** |

| Pyrazole-carboxamide (6) | - | - | 4.96 | B3LYP/6-31G* |

This table presents data for structurally related compounds to illustrate typical computational results.

Computational Prediction of Reaction Intermediates and Transition States in this compound Synthesis

The synthesis of this compound and its analogs typically involves an amide coupling reaction. A common synthetic route involves converting a carboxylic acid to a more reactive acyl chloride intermediate by reacting it with an agent like thionyl chloride (SOCl₂). This is followed by condensation with an appropriate amine.

Computational chemistry can model this reaction pathway to predict the structures of intermediates and transition states. By calculating the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This analysis helps in understanding the reaction mechanism, predicting the feasibility of the synthesis, and optimizing reaction conditions. For instance, DFT calculations can model the formation of the acyl chloride and the subsequent nucleophilic attack by the amine on the carbonyl carbon, revealing the energy barriers associated with each step.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

To explore the therapeutic potential of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or receptor, and the stability of this interaction over time.

In Silico Assessment of Ligand-Target Binding Affinity for this compound

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. The process generates a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A lower (more negative) score indicates a more favorable binding interaction.

Pyrazole-containing scaffolds have been docked against a variety of protein targets, including carbonic anhydrases, kinases, and Heat Shock Protein 90α (Hsp90α). For example, in studies on similar pyrazole-carboxamide derivatives targeting carbonic anhydrase, docking revealed key interactions between the sulfonamide group and a Zn²⁺ ion in the active site. For this compound, the amide linker, the benzyl (B1604629) group, and the pyrazole ring are all expected to participate in hydrogen bonding and hydrophobic interactions within a target's binding pocket.

Table 2: Example Docking Scores of Pyrazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrazole-carboxamide (6a) | hCA I | - |

| Pyrazole-carboxamide (6b) | hCA II | - |

| Pyrazole Derivative (M36) | C-RAF | -9.7 |

| Pyrazole Derivative (M76) | VEGFR | -9.2 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1-A6) | 5ADH | -8.3 to -9.0 |

This table showcases binding affinities for structurally related compounds to demonstrate the application of molecular docking.

Conformational Dynamics and Interaction Profiles of this compound within Binding Sites

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. MD simulations, often run for nanoseconds, analyze the movement of atoms over time, providing insights into the stability of the docked conformation and the persistence of key interactions.

MD studies on similar pyrazole-based inhibitors have been used to confirm that the ligand remains stably bound in the active site with only minor conformational changes. These simulations can track the distances of hydrogen bonds and the root-mean-square deviation (RMSD) of the ligand's position, confirming a stable binding mode. This dynamic analysis is crucial for validating the results of docking studies and ensuring that the predicted interactions are maintained under physiological conditions.

Pharmacophore Modeling and Virtual Screening Approaches for this compound Scaffolds

Pharmacophore modeling and virtual screening are powerful tools in drug discovery for identifying novel compounds with potential biological activity. A pharmacophore model is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The this compound scaffold contains several key features that can be used to build a pharmacophore model:

An aromatic ring from the benzyl group (hydrophobic feature).

The pyrazole ring system (can act as a hydrogen bond acceptor).

The amide linker (providing hydrogen bond donor and acceptor sites).

The 2-methoxybenzamide (B150088) moiety (providing additional hydrophobic and hydrogen bond acceptor features).

Once a pharmacophore model is generated based on this scaffold, it can be used to screen large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same biological target, providing new starting points for drug development.

Mechanistic Studies of N 1 Benzyl 1h Pyrazol 5 Yl 2 Methoxybenzamide S Biological Activities in Preclinical Models

Elucidation of Molecular Targets and Binding Mechanisms of N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Investigations into analogues suggest that the N-benzyl-pyrazolyl-benzamide scaffold can interact with a range of biological targets, including enzymes and receptors, indicating its potential as a versatile pharmacophore.

Enzyme Inhibition Kinetics and Target Identification for this compound

Studies on related compounds have identified key enzymes in cellular signaling pathways as primary targets. A prominent example is the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial regulator of cell growth and proliferation. Analogues such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity, suggesting a potential mechanism for antiproliferative effects. nih.govnih.gov This inhibition disrupts the broader PI3K-AKT-mTORC1 signaling pathway, which is a well-established regulator of autophagy. nih.gov

Furthermore, research into a benzyl-substituted benzimidazole (B57391) pyrazole (B372694) variant identified its ability to inhibit Jumonji domain-containing lysine (B10760008) demethylase (KDM) enzymes, specifically the KDM4 subfamily. mdc-berlin.de The mechanism of inhibition was found to be complex, involving competition with the enzyme for binding of the active-site Fe2+ ion and interaction with a distal site on the enzyme surface. mdc-berlin.de This dual-action mechanism highlights the sophisticated ways in which this class of compounds can exert its enzymatic inhibition.

| Enzyme Target | Analogue Class | Observed Effect | Mechanism of Action |

|---|---|---|---|

| mTORC1 | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Reduced Activity | Interference with mTORC1 reactivation under specific cellular conditions. nih.gov |

| KDM4 Subfamily | Benzyl-substituted benzimidazole pyrazoles | Inhibition | Competition for active-site Fe2+ and binding to a distal enzyme site. mdc-berlin.de |

Receptor Binding Assays and Ligand-Binding Domain Analysis

The N-benzyl-pyrazolyl-benzamide scaffold has also been implicated in the modulation of cell surface receptors. While specific receptor binding assays for the title compound are not available, studies on structurally similar molecules provide valuable clues. For instance, the Hedgehog (Hh) signaling pathway, which is critical in embryonic development and tumorigenesis, can be modulated by 2-methoxybenzamide (B150088) derivatives. nih.govrsc.org These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway, with some analogues showing potent inhibition. nih.govrsc.org Molecular docking studies suggest that the 2-methoxybenzamide moiety can form key hydrogen bonds within the binding pocket of the Smo receptor. nih.gov

Cellular Pathway Modulation by this compound in In Vitro Systems

The interaction of N-benzyl-pyrazolyl-benzamide analogues with molecular targets like enzymes and receptors translates into the modulation of critical cellular pathways, including those governing cell death, survival, and proliferation.

Investigations into Apoptosis Induction and Cell Cycle Regulation by this compound

Research on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrates a clear potential for this chemical class to induce apoptosis in cancer cells. rsc.org These compounds have been shown to target the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptotic pathway. rsc.org Inhibition of Bcl-2 can lead to the activation of pro-apoptotic proteins such as Bax and Caspase-3. rsc.org Furthermore, some substituted 2-hydroxy-N-(arylalkyl)benzamides have been observed to induce apoptosis in melanoma cell lines, as evidenced by an increase in the subdiploid cell population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). sci-hub.st Certain pyrazole derivatives have also been found to cause DNA damage, suggesting another mechanism for inducing cell death. rsc.org

| Analogue Class | Effect on Apoptotic Protein/Marker | Cellular Outcome |

|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Inhibition of Bcl-2 rsc.org | Induction of Apoptosis |

| Activation of Bax rsc.org | ||

| Activation of Caspase-3 rsc.org | ||

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | PARP Cleavage sci-hub.st | Induction of Apoptosis |

Impact on Signaling Cascades and Gene Expression Profiles

As mentioned previously, a significant impact of N-benzyl-pyrazolyl-benzamide analogues is the modulation of the PI3K-AKT-mTORC1 signaling pathway. nih.gov By reducing mTORC1 activity, compounds like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides can disrupt autophagic flux. nih.govnih.gov This is evidenced by the accumulation of LC3-II, a key marker of autophagy, under specific nutrient conditions. nih.govnih.gov This suggests that this class of compounds may act as autophagy modulators, a mechanism with potential anticancer applications. nih.govnih.gov

Inhibition of the Hedgehog pathway by 2-methoxybenzamide derivatives represents another critical impact on signaling cascades. nih.gov By blocking the Smo receptor, these compounds prevent the downstream signaling that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies on various related pyrazole-based compounds have provided critical information on how structural modifications influence biological activity. These findings are instrumental in guiding the design of more potent and selective molecules.

For N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, modifications on the benzamide (B126) ring were explored to optimize antiproliferative activity. nih.gov In the case of pyrazole-based inhibitors of meprin enzymes, the introduction of a benzyl (B1604629) group at the N1 position of the pyrazole ring was generally well-tolerated, maintaining potent inhibitory activity. scispace.com This suggests that the N-benzyl moiety of the title compound is a favorable substitution for biological activity. Further variations on this N-benzyl (or N-phenyl) group, such as the introduction of acidic carboxyphenyl residues, were shown to increase the inhibition of meprin β. scispace.com

Studies on nitrone derivatives containing a 1,2,3-triazole core have highlighted the influence of halogen substituents. mdpi.com For instance, the presence of one or two fluorine atoms on an aromatic ring was shown to significantly enhance inhibitory activity against the enzyme lipoxygenase, suggesting that electronegative substituents can be beneficial for potency. mdpi.com

| Structural Moiety Modified | Analogue Class | Observation | Impact on Activity |

|---|---|---|---|

| N1-substituent of Pyrazole | Pyrazole-based meprin inhibitors | Introduction of a benzyl group (N-benzylation) was well-tolerated. scispace.com | Maintained potent inhibitory activity. |

| N-phenyl substituent of Pyrazole | Pyrazole-based meprin inhibitors | Introduction of acidic carboxyphenyl groups. scispace.com | Increased inhibition of meprin β. |

| Benzamide Ring | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Various substitutions were tested to optimize antiproliferative effects. nih.gov | Activity is sensitive to substitution pattern. |

| Aromatic Rings | Various pyrazole and triazole derivatives | Introduction of electronegative groups like halogens (e.g., fluorine, chlorine) or sulfonamides. rsc.orgmdpi.com | Enhanced cytotoxicity or enzyme inhibition. rsc.orgmdpi.com |

Correlating Structural Modifications with Biological Potency of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogues

Structure-activity relationship (SAR) studies on the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold have been conducted to optimize its antiproliferative activity, particularly against pancreatic cancer cell lines like MIA PaCa-2. Initial screening identified the lead compound which, while active, provided a foundation for systematic modifications to enhance potency.

Researchers have explored substitutions on the benzamide ring (referred to as Ring D) to understand their impact on efficacy. Modifications at the ortho, meta, and para positions with various functional groups have led to significant variations in antiproliferative activity. The introduction of specific substituents has been shown to yield compounds with submicromolar potency. For instance, two particular analogues demonstrated notable improvements in antiproliferative effects and possessed good metabolic stability in both mouse and human liver microsomes and plasma.

The table below summarizes the preliminary SAR findings based on modifications to the benzamide ring of the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide core structure.

| Compound/Analogue | Modification on Benzamide Ring | Biological Potency (EC₅₀ in MIA PaCa-2 cells) | Key Findings |

| Analogue 1 | Unspecified submicromolar compound | Submicromolar | Showed potent antiproliferative activity and good metabolic stability. |

| Analogue 2 | Unspecified submicromolar compound | Submicromolar | Also demonstrated high potency and favorable metabolic stability. |

| Lead Compound | Unsubstituted | 10 µM | Initial hit compound that prompted further SAR studies. |

Note: Specific structural details and EC₅₀ values for the most potent analogues are not fully disclosed in the referenced abstracts.

Identification of Key Pharmacophoric Features for N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Activity

The pharmacophore of a molecule includes the essential steric and electronic features necessary for its biological activity. For the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, SAR studies suggest several key features are crucial for its antiproliferative effects.

The core scaffold, consisting of the N-benzyl pyrazole linked to a benzamide group, appears fundamental to its mechanism. The benzyl group on the pyrazole ring and the specific substitution pattern on the benzamide ring are critical determinants of potency. While a detailed pharmacophore model has not been explicitly published in the search results, the SAR data indicates that the spatial arrangement of the aromatic rings and the nature of the substituents on the benzamide portion are vital for interacting with its biological target.

Efficacy and Mechanistic Investigations of this compound in Relevant In Vivo Non-Human Models

There is no available information from the search results detailing in vivo studies for this compound.

Preclinical Efficacy Assessment in Animal Disease Models

No preclinical efficacy assessments in animal models have been published for this compound in the reviewed literature. Studies on related pyrazole-based compounds have shown efficacy in various animal models, such as diabetic rat models for SGLT1 inhibitors and melanoma xenograft models for other anticancer agents, but this data cannot be directly attributed to the compound .

Mechanistic Biomarker Analysis in Experimental Systems

Mechanistic studies on the analogue, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, have identified its role as a modulator of autophagy. In cancer cell lines, potent analogues were found to reduce the activity of mTORC1 (mammalian target of rapamycin complex 1), a key regulator of cell growth and autophagy.

A primary biomarker used to monitor these effects is the level of LC3-II (Microtubule-associated protein 1A/1B-light chain 3-II). This protein is a well-established marker for autophagy, as its levels correlate with the formation of autophagosomes. Studies showed that treatment with N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogues led to an accumulation of LC3-II. This indicates that these compounds not only increase basal autophagy but also disrupt the autophagic flux, a process that involves the degradation and recycling of cellular components. This dual action represents a potentially novel mechanism for anticancer agents.

Advanced Analytical and Biophysical Characterization for N 1 Benzyl 1h Pyrazol 5 Yl 2 Methoxybenzamide Research

Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Purity Assessment

The definitive identification and purity confirmation of a newly synthesized compound like N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. For this compound, a full suite of NMR experiments would be conducted.

¹H NMR (Proton NMR): This experiment would identify all the unique proton environments in the molecule. Key expected signals would include those for the aromatic protons on the benzyl (B1604629) and methoxybenzoyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the protons on the pyrazole (B372694) ring, and the methoxy (B1213986) (-OCH₃) group protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values would confirm the connectivity.

¹³C NMR (Carbon NMR): This technique would detect all unique carbon atoms, including those in the aromatic rings, the pyrazole ring, the amide carbonyl group, the methylene carbon, and the methoxy carbon.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the compound's exact mass with high precision. This measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The experimentally determined mass would be compared to the theoretical mass calculated for the chemical formula C₁₈H₁₇N₃O₂.

Table 1: Hypothetical Spectroscopic and Spectrometric Data for this compound

| Technique | Parameter | Expected Data |

| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 6.9-8.2 ppm), pyrazole protons, a singlet for the benzylic CH₂ (approx. 5.3 ppm), and a singlet for the OCH₃ protons (approx. 3.9 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic carbons, pyrazole carbons, an amide carbonyl carbon (approx. 165 ppm), a benzylic carbon, and a methoxy carbon. |

| HRMS (ESI) | [M+H]⁺ | Calculated: m/z 308.1445; Found: A value within 5 ppm of the calculated mass. |

X-ray Crystallography and Conformational Analysis for this compound and its Complexes

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the atomic connectivity, bond lengths, bond angles, and stereochemistry.

The resulting crystal structure would also reveal the compound's solid-state conformation, including the relative orientations of the benzyl, pyrazole, and methoxybenzoyl rings. Analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, would provide insight into the crystal packing. If the compound were to be co-crystallized with a biological target (e.g., an enzyme), this method could elucidate the specific binding mode and key interactions within the active site.

Chromatographic and Electrophoretic Techniques for Separation and Quantification

Chromatographic methods are essential for purifying the final compound and assessing its purity level.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often containing a modifier like formic acid or trifluoroacetic acid), would be developed. The compound would appear as a single major peak, and the purity would be determined by the peak area percentage, ideally exceeding 95% for research purposes. HPLC is also invaluable for monitoring the progress of the chemical synthesis by analyzing aliquots from the reaction mixture.

Gas Chromatography (GC) could be used if the compound is sufficiently volatile and thermally stable, or if its volatile precursors or potential byproducts need to be analyzed. However, for a molecule of this size and functionality, HPLC is generally the more suitable technique.

Advanced Separation Science for Metabolite and Interaction Studies (excluding clinical ADME)

To study how the compound is modified by metabolic systems in vitro (e.g., in liver microsomes), advanced separation techniques coupled with mass spectrometry are used. Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers, is the technique of choice. This method can separate the parent compound from its potential metabolites (e.g., products of hydroxylation, demethylation, or oxidation). The mass spectrometer then provides the mass of each metabolite, allowing for the identification of the metabolic transformation that has occurred.

Biophysical Techniques for Ligand-Target Interaction Studies

To understand how this compound interacts with its intended biological target, various biophysical techniques would be employed. These methods can confirm direct binding, determine binding affinity (how tightly the compound binds), and provide thermodynamic and kinetic parameters of the interaction. While specific studies on this compound are not available, general approaches for similar pyrazole-containing molecules have been reported in the literature. nih.govnih.gov

Common techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing direct information on the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over it. The binding is detected in real-time by changes in the refractive index, yielding kinetic data (on- and off-rates) and the binding affinity.

Thermal Shift Assay (TSA): Measures the change in the melting temperature of a target protein upon ligand binding. A positive shift indicates that the compound stabilizes the protein, confirming interaction.

Docking studies are often used as a computational method to predict how pyrazole derivatives might bind to the active sites of protein targets, such as kinases. nih.govresearchgate.netijpbs.com These in silico models can guide the design of biophysical experiments by predicting key interactions, such as hydrogen bonds or π-π stacking, between the ligand and amino acid residues. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) in this compound Research

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for the quantitative analysis of biomolecular interactions. They provide key information on binding affinity, stoichiometry, and the thermodynamics or kinetics of binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.org In a hypothetical study of this compound, ITC could be employed to titrate the compound into a solution containing its target protein. The resulting heat changes would provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). This data is critical for understanding the forces driving the binding, such as hydrogen bonding, van der Waals interactions, or hydrophobic effects. frontiersin.org For example, a study on a different pyrazole-based inhibitor targeting a specific enzyme could yield the thermodynamic parameters shown in the table below, illustrating the type of data that would be obtained.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that monitors the binding of an analyte (in this case, this compound) to a ligand (the target protein) immobilized on a sensor chip. SPR provides real-time data on the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. This kinetic information is complementary to the thermodynamic data from ITC and can be particularly valuable in drug design, as the residence time of a compound on its target can be a key determinant of its efficacy. A hypothetical SPR analysis for a benzyl-pyrazol-yl-benzamide analog is presented in the table below.

| Technique | Parameter | Value |

|---|---|---|

| ITC | Binding Affinity (KD) | 50 nM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -10.5 kcal/mol | |

| Entropy (ΔS) | -5.2 cal/mol·deg | |

| SPR | Association Rate (kon) | 2.5 x 105 M-1s-1 |

| Dissociation Rate (koff) | 1.25 x 10-2 s-1 | |

| Binding Affinity (KD) | 50 nM |

Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes and Binding Events

Fluorescence Spectroscopy and Circular Dichroism (CD) are spectroscopic techniques that provide insights into the structural and dynamic aspects of molecular interactions.

Fluorescence Spectroscopy can be used to monitor binding events by observing changes in the intrinsic fluorescence of the target protein (typically from tryptophan or tyrosine residues) upon binding of a ligand such as this compound. If the compound binds in proximity to these fluorescent residues, a quenching or enhancement of the fluorescence signal may be observed. This change can be titrated to determine the binding affinity. Furthermore, if the compound itself is fluorescent, changes in its fluorescence properties upon binding can also be monitored. Studies on other pyrazole derivatives have demonstrated that the pyrazole ring can be part of a fluorophore system, and its fluorescence can be modulated by binding to ions or biomolecules. rsc.orgnih.gov

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins. By measuring the differential absorption of left- and right-circularly polarized light, CD can detect conformational changes in a protein upon ligand binding. In the context of this compound research, CD could be used to determine if the binding of the compound induces any significant changes in the alpha-helical or beta-sheet content of its target protein. Such conformational changes can be critical for the protein's function and the compound's mechanism of action. For instance, a study on the interaction of a bioactive pyrazole derivative with a biological macromolecule showed that binding did not lead to significant conformational changes, as evidenced by minor alterations in the CD spectrum. nih.gov

| Technique | Parameter | Observation |

|---|---|---|

| Fluorescence Spectroscopy | Fluorescence Quenching | 25% decrease in intrinsic protein fluorescence |

| Binding Affinity (KD) | 65 nM | |

| Circular Dichroism | Change in Molar Ellipticity at 222 nm | -500 deg·cm2·dmol-1 |

| Interpretation | Minor change in alpha-helical content |

Future Directions and Emerging Research Avenues for N 1 Benzyl 1h Pyrazol 5 Yl 2 Methoxybenzamide

Development of Advanced Delivery Systems for N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide in Research Models

There is currently no available research detailing the development of advanced delivery systems, such as nanoparticles, liposomes, or other encapsulation technologies, specifically for this compound. Investigations into enhancing its solubility, stability, or targeted delivery in preclinical research models have not been published.

Exploration of Combination Strategies with this compound in Experimental Paradigms

The scientific literature lacks studies on the synergistic, additive, or antagonistic effects of this compound when used in combination with other compounds in experimental settings. Consequently, there is no data to inform potential combination strategies for this compound in any research paradigm.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding of this compound Effects

A thorough search has found no studies that have applied omics technologies—such as genomics, proteomics, or metabolomics—to elucidate the biological effects and mechanism of action of this compound. The molecular pathways and cellular responses affected by this compound remain uncharacterized by these comprehensive techniques.

Bio-imaging and Radiotracer Development for this compound Research

There is no evidence of this compound being developed as a radiotracer or being used in conjunction with bio-imaging techniques. Research into radiolabeling this compound for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize its distribution and target engagement in vivo has not been reported.

Q & A

Q. What are the key synthetic methodologies for N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a pyrazole derivative with a methoxy-substituted benzamide precursor. Key steps include:

- Amide Bond Formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen atmosphere to minimize hydrolysis .

- Substituent Control : Optimizing temperature (60–80°C) and reaction time (12–24 hours) to prevent side reactions such as over-alkylation or decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- Spectral Analysis :

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C2, benzyl at N1-pyrazole). Look for characteristic shifts: methoxy (~δ 3.8 ppm), pyrazole protons (~δ 6.5–7.5 ppm) .

- IR : Stretching frequencies for amide (1650–1680 cm) and methoxy (2850–2950 cm) groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 336.15) .

Q. What preliminary biological assays are recommended for evaluating this compound?

Methodological Answer:

- In Vitro Screening :

- Kinase/Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D4 receptors, tubulin polymerization inhibition) at 1–10 µM concentrations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- ADME Profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can synthetic routes be optimized to scale up this compound while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Selection : Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis if stereocenters are present .

- Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer, reducing reaction time by 30–50% compared to batch processes .

- Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Data Triangulation :

- Assay Variability : Compare results across multiple platforms (e.g., fluorescence vs. luminescence-based kinase assays) .

- Structural Confounds : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity) to cross-reference IC values and identify outliers .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with:

- Halogen Variations : Replace benzyl with 4-fluorobenzyl or 3-chlorobenzyl to modulate lipophilicity (ClogP 2.5–4.0) .

- Methoxy Isosteres : Substitute methoxy with ethoxy or trifluoromethoxy to assess steric/electronic effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses at target sites (e.g., dopamine D4 receptor PDB: 5WIU) .

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

Methodological Answer:

- Rodent Models :

- Pharmacokinetics : IV/PO administration (1–10 mg/kg) with serial blood sampling for LC-MS/MS analysis (t, AUC) .

- Behavioral Studies : Open-field test or forced swim test to assess CNS activity (e.g., antipsychotic potential) .

- Toxicology : Histopathology (liver, kidney) and serum biomarkers (ALT, creatinine) after 28-day repeated dosing .

Q. What advanced computational methods support mechanistic studies of this compound?

Methodological Answer:

- MD Simulations : GROMACS for 100-ns trajectories to study ligand-receptor dynamics (e.g., D4 receptor binding pocket) .

- QSAR Models : CoMFA/CoMSIA to correlate 3D electrostatic fields with IC values across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.